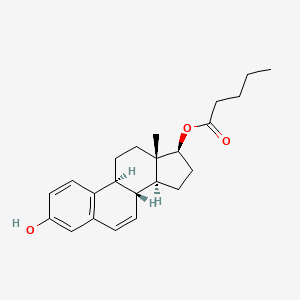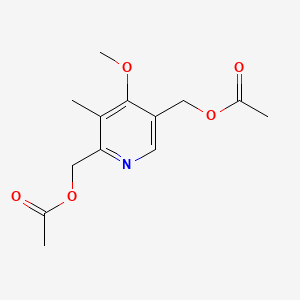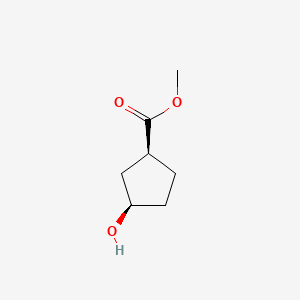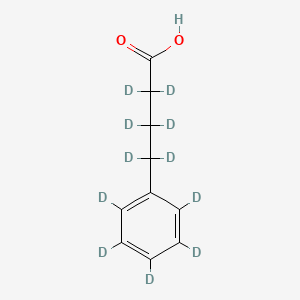![molecular formula C24H34O4 B589066 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione CAS No. 1331655-96-9](/img/structure/B589066.png)
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is a deuterated form of Coenzyme Q10, a naturally occurring quinone found in the mitochondria of most eukaryotic cells. It plays a crucial role in the electron transport chain, facilitating the production of adenosine triphosphate (ATP), which is essential for cellular energy production . This compound is often used as an internal standard in analytical chemistry for the quantification of Coenzyme Q10 due to its similar chemical properties but distinct mass .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation, chemical synthesis, or a combination of both. Microbial fermentation uses genetically modified microorganisms to produce Coenzyme Q10, which is then chemically modified to incorporate deuterium atoms. Chemical synthesis involves multiple steps, including the preparation of intermediates and the final deuteration step .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in the electron transport chain and its antioxidant properties .
Common Reagents and Conditions
Oxidation: This compound can be oxidized to its quinone form using reagents such as ferric chloride (FeCl3) in ethanol.
Major Products
The major products formed from these reactions include the oxidized quinone form and the reduced hydroquinone form of this compound. These forms are crucial for its biological functions and analytical applications .
Scientific Research Applications
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione exerts its effects through its role in the mitochondrial electron transport chain, where it acts as an electron carrier. It facilitates the transfer of electrons between complex I and complex III, leading to the production of ATP. Additionally, this compound has antioxidant properties, preventing the formation of reactive oxygen species and protecting cellular membranes from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Coenzyme Q10: The non-deuterated form, widely studied for its bioenergetic and antioxidant properties.
Ubiquinol: The reduced form of Coenzyme Q10, known for its potent antioxidant activity.
Plastoquinone: Another quinone involved in the electron transport chain in plants.
Uniqueness
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Its similar chemical properties to Coenzyme Q10 allow for accurate quantification, while its distinct mass ensures clear differentiation in mass spectrometry .
Properties
IUPAC Name |
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/i6D3,7D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREILSQAXUAAHP-WFUYZCHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)
